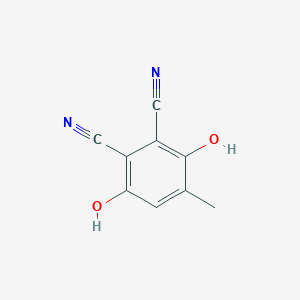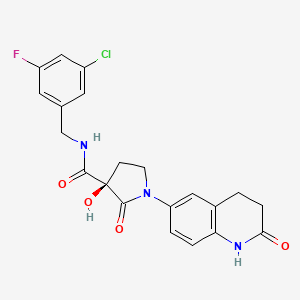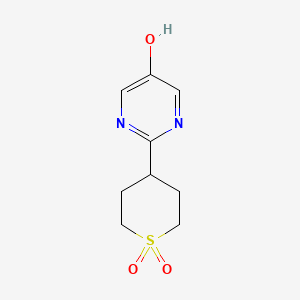
3,6-Dihydroxy-4-methylbenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxy-4-methylphthalonitrile is an organic compound with the molecular formula C9H6N2O2 It is a derivative of phthalonitrile, characterized by the presence of two hydroxyl groups and a methyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dihydroxy-4-methylphthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,6-dihydroxyphthalonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dihydroxy-4-methylphthalonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydroxy-4-methylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
3,6-Dihydroxy-4-methylphthalonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxy-4-methylphthalonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways. These interactions can modulate the function of proteins and other biomolecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dihydroxyphthalonitrile
- 4-Methylphthalonitrile
- 2,3-Dicyanohydroquinone
Uniqueness
3,6-Dihydroxy-4-methylphthalonitrile is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring, which imparts distinct chemical properties. Compared to 3,6-Dihydroxyphthalonitrile, the methyl group in 3,6-Dihydroxy-4-methylphthalonitrile can influence its reactivity and solubility. Additionally, the combination of functional groups allows for a broader range of chemical modifications and applications.
Propiedades
Número CAS |
100756-77-2 |
|---|---|
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
3,6-dihydroxy-4-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-5-2-8(12)6(3-10)7(4-11)9(5)13/h2,12-13H,1H3 |
Clave InChI |
OFPCKWNMAHPPFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)





